molecular formula C36H66 B14401667 1,2-Dipentadecylbenzene CAS No. 85578-65-0

1,2-Dipentadecylbenzene

Cat. No.: B14401667
CAS No.: 85578-65-0
M. Wt: 498.9 g/mol
InChI Key: BZKDJNHPAAEOKS-UHFFFAOYSA-N
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Description

1,2-Dipentadecylbenzene: is an organic compound with the molecular formula C36H66 . It is characterized by a benzene ring substituted with two pentadecyl groups at the 1 and 2 positions. This compound is part of the alkylbenzene family, known for their diverse applications in various fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipentadecylbenzene can be synthesized through Friedel-Crafts alkylation . This method involves the reaction of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and pentadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipentadecylbenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. These reactions include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) in the presence of a catalyst like ferric chloride (FeCl3).

    Nitration: Reaction with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

    Sulfonation: Reaction with sulfur trioxide (SO3) or concentrated sulfuric acid.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine with FeCl3.

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid.

Major Products:

Scientific Research Applications

1,2-Dipentadecylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and lubricants

Mechanism of Action

The mechanism of action of 1,2-dipentadecylbenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The long alkyl chains enhance the hydrophobic interactions, making it useful in applications involving non-polar environments .

Comparison with Similar Compounds

  • 1,3-Dipentadecylbenzene
  • 1,4-Dipentadecylbenzene
  • 1,2-Didodecylbenzene

Comparison: 1,2-Dipentadecylbenzene is unique due to the specific positioning of the pentadecyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1,3- and 1,4-dipentadecylbenzene), the 1,2-substitution pattern results in different steric and electronic effects, affecting its reactivity in electrophilic aromatic substitution reactions .

Properties

CAS No.

85578-65-0

Molecular Formula

C36H66

Molecular Weight

498.9 g/mol

IUPAC Name

1,2-di(pentadecyl)benzene

InChI

InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3

InChI Key

BZKDJNHPAAEOKS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC

Origin of Product

United States

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